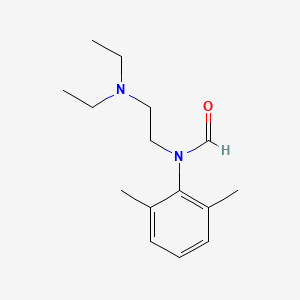
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: is a chemical compound with a complex molecular structure. It is a derivative of formanilide, which itself is a formamide of aniline. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- typically involves multiple steps, starting with the reaction of aniline with formic acid to produce formanilide
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized forms, reduced derivatives, and various substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for different applications.
Wissenschaftliche Forschungsanwendungen
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: has several scientific research applications, including:
Chemistry: : It can be used as a synthetic intermediate in the preparation of other chemical compounds.
Biology: : The compound may have potential biological activity, making it useful in the study of biological processes.
Medicine: : It could be explored for its medicinal properties, possibly as a drug precursor or therapeutic agent.
Industry: : Its unique properties may make it valuable in industrial applications, such as in the production of rubber products or other materials.
Wirkmechanismus
The mechanism by which Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions. Understanding these mechanisms is crucial for optimizing its applications and ensuring safety.
Vergleich Mit ähnlichen Verbindungen
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can be compared with other similar compounds, such as:
N-Phenylformamide: : A related formamide compound with different substituents.
N,N-Diphenylformamide: : Another formamide derivative with phenyl groups.
Benzamide: : A simpler amide compound without the formyl group.
These compounds share structural similarities but differ in their substituents and properties, highlighting the uniqueness of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- .
Eigenschaften
CAS-Nummer |
20682-52-4 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)formamide |
InChI |
InChI=1S/C15H24N2O/c1-5-16(6-2)10-11-17(12-18)15-13(3)8-7-9-14(15)4/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI-Schlüssel |
XLFIZJCJAJYFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(C=O)C1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


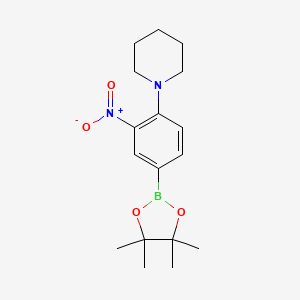

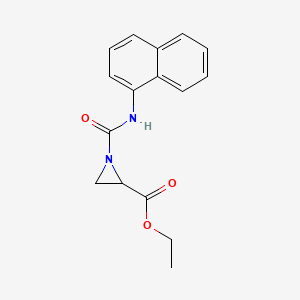
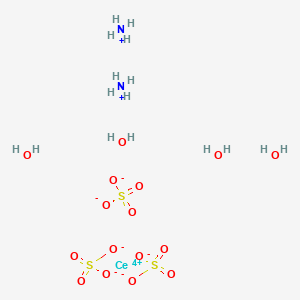
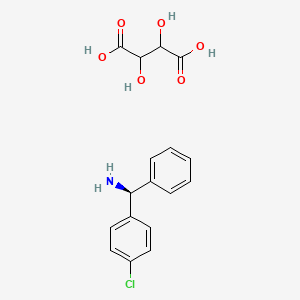

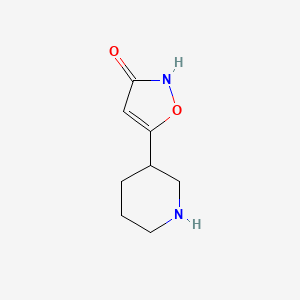
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
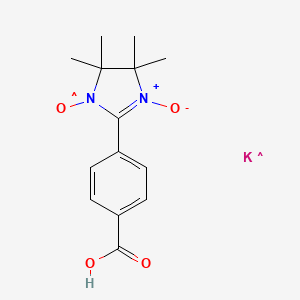

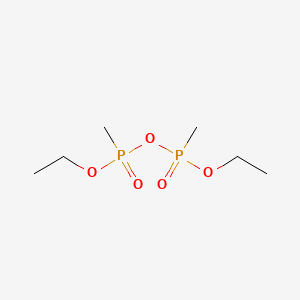
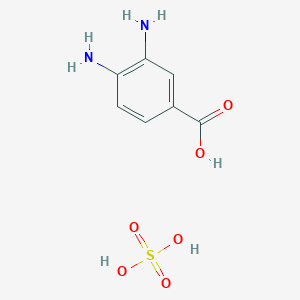
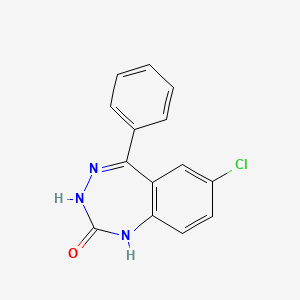
![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
